molecular formula C11H9IN2O B1452820 2-benzyl-5-iodopyridazin-3(2H)-one CAS No. 825633-93-0

2-benzyl-5-iodopyridazin-3(2H)-one

Cat. No.: B1452820
CAS No.: 825633-93-0
M. Wt: 312.11 g/mol
InChI Key: LLOBDGYMMSDMEV-UHFFFAOYSA-N
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Description

2-benzyl-5-iodopyridazin-3(2H)-one is a heterocyclic organic compound that features a pyridazine ring substituted with a benzyl group at the 2-position and an iodine atom at the 5-position. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. One possible route is:

    Starting Material: 2-benzylpyridazin-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a substitution reaction with an amine could produce an aminopyridazinone derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Exploration as a lead compound in drug discovery for its potential therapeutic properties.

    Industry: Use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-5-iodopyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-benzylpyridazin-3(2H)-one: Lacks the iodine substituent but shares the core structure.

    5-iodopyridazin-3(2H)-one: Lacks the benzyl group but has the iodine substituent.

    2-benzyl-5-chloropyridazin-3(2H)-one: Similar structure with chlorine instead of iodine.

Uniqueness

2-benzyl-5-iodopyridazin-3(2H)-one is unique due to the presence of both the benzyl and iodine substituents, which can influence its reactivity and potential biological activity. The iodine atom, in particular, can serve as a versatile handle for further functionalization through various chemical reactions.

Properties

IUPAC Name

2-benzyl-5-iodopyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOBDGYMMSDMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677529
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825633-93-0
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Benzyl-4,5-dichloropyridazin-3(2H)-one (32.3 g, 127 mmol) was dissolved in hydriodic acid (223 mL) and the mixture was refluxed at 115° C. overnight. The mixture was poured into dichloromethane and 30% sodium thiosulphate (250 mL), and extracted with dichloromethane (3×250 mL). The combined organics were washed with 30% sodium thiosulphate several times (total 1 L), dried (sodium sulfate), and concentrated. Dichloromethane was added to the residue and the precipitate was collected by filtration to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.17 (s, 1H); 7.61 (s, 1H); 7.23-7.33 (m, 5H); 5.17 (s, 2H). LRMS (APCI) calc'd for (C11H10IN2O) [M+H]+, 313.0. found 313.0.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
223 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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